molecular formula C25H40N2O11 B13449876 (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13449876
M. Wt: 548.6 g/mol
InChI Key: VEYBPHDESXGJIN-CWEXYUASSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemistry and chiral catalysis.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its complex structure allows for the investigation of how different functional groups interact with biological molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its multiple functional groups and chiral centers make it a promising candidate for the development of new pharmaceuticals with specific biological activities.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of materials with unique properties, such as enhanced strength or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and chiral centers allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its highly complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows it to interact with biological targets in unique ways, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H40N2O11

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1/i3D3,12D

InChI Key

VEYBPHDESXGJIN-CWEXYUASSA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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